N-CYCLOHEXYL-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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Overview
Description
N-CYCLOHEXYL-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a piperazine ring, and a substituted acetamide group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques, such as parallel solid-phase synthesis and photocatalytic synthesis. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine compounds .
Scientific Research Applications
N-CYCLOHEXYL-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- N-CYCLOHEXYL-2-{4-[(4-METHYLPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE
- N-CYCLOHEXYL-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}PROPIONAMIDE
Uniqueness
N-CYCLOHEXYL-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to its specific structural features, which confer distinct biological and chemical properties. Its cyclohexyl group and substituted acetamide moiety contribute to its stability and reactivity, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
N-cyclohexyl-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-17-7-9-18(10-8-17)15-22-11-13-23(14-12-22)16-20(24)21-19-5-3-2-4-6-19/h7-10,19H,2-6,11-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUOEBMAZNLWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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